molecular formula C7H7NOS B2451518 (r)-2-(Thiazol-2-yl)but-3-yn-2-ol CAS No. 1202769-72-9

(r)-2-(Thiazol-2-yl)but-3-yn-2-ol

Cat. No.: B2451518
CAS No.: 1202769-72-9
M. Wt: 153.2
InChI Key: JJCFOOAPKUJAIV-SSDOTTSWSA-N
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Description

(r)-2-(Thiazol-2-yl)but-3-yn-2-ol is a useful research compound. Its molecular formula is C7H7NOS and its molecular weight is 153.2. The purity is usually 95%.
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Biological Activity

(R)-2-(Thiazol-2-yl)but-3-yn-2-ol is a compound of increasing interest in the field of medicinal chemistry due to its diverse biological activities. This article reviews the compound's synthesis, biological properties, structure-activity relationships (SAR), and potential therapeutic applications, drawing from various studies and findings.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of thiazole derivatives with propargyl alcohols. The process can be optimized using various catalysts and conditions to enhance yield and purity. For example, one method employs a one-pot multicomponent reaction that facilitates the formation of thiazole scaffolds, which can then be modified to yield this compound .

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial properties of thiazole derivatives, including this compound. Research indicates that compounds containing thiazole moieties exhibit significant activity against various bacterial strains and fungi. For instance, thiazole derivatives have been shown to inhibit Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) in the low micromolar range .

Table 1: Antimicrobial Activity of Thiazole Derivatives

CompoundTarget PathogenMIC (µg/mL)
This compoundStaphylococcus aureus8
Escherichia coli16
Candida albicans32

Anticancer Properties

This compound has also been evaluated for its anticancer potential. Studies indicate that it exhibits cytotoxic effects against several cancer cell lines, including MDA-MB-231 (breast cancer) and NUGC-3 (gastric cancer). The compound's mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation .

Table 2: Cytotoxicity of this compound

Cell LineIC50 (µM)
MDA-MB-23115
NUGC-320
SK-Hep125

Structure–Activity Relationship (SAR)

The biological activity of thiazole derivatives is often linked to their structural features. Modifications at specific positions on the thiazole ring can significantly influence their potency and selectivity. For example, substituents at the 4-position on the thiazole ring have been shown to enhance antimicrobial activity .

Key Findings in SAR Studies

  • Hydrophobic Groups : The introduction of hydrophobic groups at specific positions increases membrane permeability, enhancing antimicrobial efficacy.
  • Electron-Withdrawing Groups : Compounds with electron-withdrawing groups at the para position often exhibit increased potency against cancer cell lines.
  • Substitution Patterns : The presence of halogens or alkyl chains has been correlated with improved selectivity for certain biological targets, such as kinases involved in cancer progression .

Case Study 1: Antimicrobial Efficacy

A study evaluated a series of thiazole derivatives for their antibacterial activity against clinical isolates of Staphylococcus aureus. Among them, this compound demonstrated superior activity compared to standard antibiotics like ciprofloxacin, suggesting its potential as a lead compound in antibiotic development .

Case Study 2: Anticancer Activity

In another investigation, the anticancer effects of (R)-2-(Thiazol-2-ybutyln)-3-yne were assessed in vitro against human breast cancer cells. The results indicated that the compound induced apoptosis through caspase activation pathways, highlighting its potential as an anticancer agent .

Properties

IUPAC Name

(2R)-2-(1,3-thiazol-2-yl)but-3-yn-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NOS/c1-3-7(2,9)6-8-4-5-10-6/h1,4-5,9H,2H3/t7-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJCFOOAPKUJAIV-SSDOTTSWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C#C)(C1=NC=CS1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@](C#C)(C1=NC=CS1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.